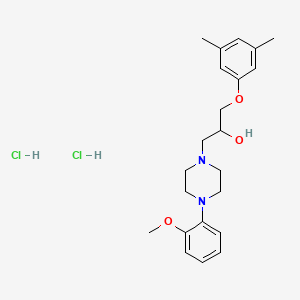
1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H32Cl2N2O3 and its molecular weight is 443.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS Number: 1216578-35-6) is a novel piperazine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological profile, receptor interactions, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H32Cl2N2O3, with a molecular weight of 443.4 g/mol. The structure features a piperazine ring, which is known for its diverse biological activities, particularly in the central nervous system (CNS) .
| Property | Value |
|---|---|
| Molecular Formula | C22H32Cl2N2O3 |
| Molecular Weight | 443.4 g/mol |
| CAS Number | 1216578-35-6 |
Pharmacological Profile
Recent studies have demonstrated that this compound exhibits significant pharmacological properties, particularly in relation to serotonin and dopamine receptors. The following sections summarize key findings regarding its biological activity.
Antidepressant-like Activity
In vivo studies have shown that the compound possesses antidepressant-like properties. It was evaluated in animal models where it demonstrated efficacy in reversing behavioral changes associated with depression induced by chronic corticosterone injections. This suggests that the compound may modulate serotonergic pathways effectively .
Receptor Affinity
The compound has been tested for its affinity towards various receptors:
- 5-HT1A Receptors : High affinity observed, indicating potential anxiolytic and antidepressant effects.
- Dopaminergic D2 Receptors : Moderate affinity, which may contribute to its mood-enhancing properties.
- 5-HT2A and 5-HT6 Receptors : Lower affinity compared to 5-HT1A and D2 receptors, suggesting a selective action that could minimize side effects associated with broader receptor activation .
In Vitro Studies
In vitro assays have confirmed the compound's ability to interact with serotonin transporters and various serotonin receptor subtypes:
| Receptor Type | Affinity (Ki) |
|---|---|
| 5-HT1A | <10 nM |
| D2 | ~50 nM |
| 5-HT2A | ~100 nM |
| SERT | >200 nM |
These results indicate a promising pharmacological profile that supports further investigation into its therapeutic potential.
Study on Behavioral Effects
In a study published in MDPI, the compound was administered to mice subjected to stress-induced behavioral changes. Results indicated significant improvements in both anxiety-like and depressive-like behaviors, corroborating its potential as an antidepressant .
Comparative Analysis with Other Piperazine Derivatives
Comparative studies have shown that similar piperazine derivatives exhibit varying degrees of receptor affinity and biological activity. For instance, compounds like HBK-10 (a related piperazine derivative) demonstrated similar effects on serotonergic receptors but with different efficacy profiles . This highlights the importance of structural modifications in enhancing biological activity.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-17-12-18(2)14-20(13-17)27-16-19(25)15-23-8-10-24(11-9-23)21-6-4-5-7-22(21)26-3;;/h4-7,12-14,19,25H,8-11,15-16H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWFQVPCIZQLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














